molecular formula C5H12N2O3S B8024491 D-Methionine sulfoximine CAS No. 21056-59-7

D-Methionine sulfoximine

Cat. No.: B8024491
CAS No.: 21056-59-7
M. Wt: 180.23 g/mol
InChI Key: SXTAYKAGBXMACB-KKFICBNWSA-N
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Description

D-Methionine sulfoximine is a sulfoximine derivative of the amino acid methionine. It is known for its role as an irreversible inhibitor of the enzyme glutamine synthetase. This compound has significant biological and medicinal relevance due to its ability to mimic the transition state of enzyme-catalyzed reactions, making it a valuable tool in biochemical research .

Scientific Research Applications

D-Methionine sulfoximine has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Methionine sulfoximine typically involves the oxidation of methionine. One common method is the late-stage one-step oxidation of methionine residues within polypeptides to afford NH-sulfoximines. This process can be further elaborated by copper(II)-mediated N–H cross-coupling at methionine sulfoximine residues with arylboronic acid reagents .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of controlled oxidation reactions and subsequent purification steps to ensure the desired product’s purity and yield .

Chemical Reactions Analysis

Types of Reactions: D-Methionine sulfoximine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The primary product of these reactions is the NH-sulfoximine derivative of methionine, which can be further modified depending on the specific reagents and conditions used .

Mechanism of Action

D-Methionine sulfoximine exerts its effects by being phosphorylated by glutamine synthetase. The resulting product acts as a transition state analog that is unable to diffuse from the active site, thereby inhibiting the enzyme. This inhibition prevents the synthesis of glutamine, leading to a decrease in glutamate production and subsequent prevention of excitotoxicity .

Comparison with Similar Compounds

Uniqueness: D-Methionine sulfoximine is unique due to its specific inhibition of glutamine synthetase and its ability to mimic the transition state of enzyme-catalyzed reactions. This makes it a valuable tool in studying enzyme mechanisms and developing therapeutic strategies .

Properties

IUPAC Name

(2R)-2-amino-4-(methylsulfonimidoyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O3S/c1-11(7,10)3-2-4(6)5(8)9/h4,7H,2-3,6H2,1H3,(H,8,9)/t4-,11?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTAYKAGBXMACB-KKFICBNWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=N)(=O)CC[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801200435
Record name Butanoic acid, 2-amino-4-(S-methylsulfonimidoyl)-, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801200435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21056-59-7
Record name Butanoic acid, 2-amino-4-(S-methylsulfonimidoyl)-, (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21056-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 2-amino-4-(S-methylsulfonimidoyl)-, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801200435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Methionine sulfoximine
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D-Methionine sulfoximine
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